molecular formula C23H21N3O3 B6513898 2,3-dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide CAS No. 850931-96-3

2,3-dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide

Cat. No.: B6513898
CAS No.: 850931-96-3
M. Wt: 387.4 g/mol
InChI Key: IDMWEMSDVAADNZ-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a synthetic organic compound belonging to the class of 2-phenylimidazo[1,2-a]pyridine derivatives. This scaffold is of significant interest in medicinal chemistry and pharmacology research, particularly in the development of ligands for central nervous system (CNS) targets . The core imidazopyridine structure is known for its versatile biological profile. Researchers utilize such compounds as key intermediates or functional probes for studying various biological pathways . The specific substitution pattern on this molecule—featuring a 7-methyl group on the imidazopyridine ring and a 2,3-dimethoxybenzamide at the 3-position—makes it a valuable candidate for structure-activity relationship (SAR) studies. Its structural features are analogous to those investigated for modulating GABAergic neurotransmission . This product is intended for research purposes as a chemical reference standard or a building block for further chemical synthesis. It is supplied for in-vitro analysis and non-clinical laboratory research. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2,3-dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-15-12-13-26-19(14-15)24-20(16-8-5-4-6-9-16)22(26)25-23(27)17-10-7-11-18(28-2)21(17)29-3/h4-14H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMWEMSDVAADNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Solvent-Free Method

A solvent- and catalyst-free approach under microwave irradiation provides high yields (90%) for imidazo[1,2-a]pyridines. For the target core:

  • Reagents : 2-Amino-7-methylpyridine (1 mmol) and α-bromo-2-phenylacetophenone (1 mmol) are mixed neat.

  • Conditions : Microwave irradiation at 65°C (100 W) for 15–20 minutes.

  • Workup : The crude product is purified via silica gel chromatography (20% EtOAc/hexane).

This method avoids toxic solvents and reduces reaction times from hours to minutes. The absence of catalysts simplifies purification, though regioselectivity depends on the electronic properties of the α-bromoketone.

Functionalization: Introducing Methyl and Phenyl Groups

The 7-methyl and 2-phenyl substituents are introduced during core synthesis:

  • 7-Methyl Group : Derived from 2-amino-7-methylpyridine, commercially available or synthesized via directed ortho-metalation of 2-aminopyridine.

  • 2-Phenyl Group : Incorporated via α-bromo-2-phenylacetophenone in the cyclocondensation step.

Regioselectivity is ensured by the nucleophilic attack of the 2-amino group on the α-carbon of the bromoketone, followed by intramolecular cyclization.

Benzamide Coupling Strategies

Acid Chloride Method

The benzamide moiety is introduced via nucleophilic acyl substitution:

  • Activation : 2,3-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl2) to form the acid chloride.

  • Coupling : The imidazo[1,2-a]pyridine-3-amine (1 equiv) reacts with the acid chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Conditions : 0°C to room temperature, 4–6 hours.

  • Yield : 70–85% after column chromatography.

Mixed Carbonate-Mediated Coupling

For sensitive substrates, mixed carbonates (e.g., ethyl chloroformate) activate the carboxylic acid:

  • Activation : 2,3-Dimethoxybenzoic acid (1 equiv), ethyl chloroformate (1.2 equiv), and TEA (1.5 equiv) in tetrahydrofuran (THF) at 0°C.

  • Coupling : Add imidazo[1,2-a]pyridine-3-amine and stir at room temperature for 12 hours.

  • Yield : 65–75%.

Optimization Data and Comparative Analysis

Method Conditions Yield Advantages
Microwave core synthesisSolvent-free, 65°C, 15 min90%Fast, eco-friendly, high purity
Bi(OTf)3 catalysis150°C, 12 h, DCE85%Broad substrate scope
Acid chloride couplingDCM, TEA, 4 h85%High efficiency, minimal side products

Microwave irradiation outperforms traditional heating in core synthesis, reducing energy use and improving reproducibility. Acid chloride coupling remains the most reliable for benzamide attachment, though mixed carbonates offer alternatives for acid-sensitive intermediates.

Characterization and Quality Control

Critical analytical data for the final compound:

  • 1H NMR (CDCl3): δ 7.95 (t, J = 8.4 Hz, 3H), 7.79 (s, 1H), 6.60–6.62 (m, 1H), 2.37 (s, 3H).

  • 13C NMR : δ 146.4 (imidazole C2), 143.3 (benzamide C=O), 21.4 (CH3).

  • HPLC Purity : >98% (C18 column, 70:30 MeOH:H2O) .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazopyridine core can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds derived from imidazo[1,2-a]pyridine structures exhibit anticancer properties. The specific compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated that related imidazo derivatives can inhibit protein kinases involved in cancer progression, suggesting a similar mechanism may be applicable to 2,3-dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide .

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives have been reported to possess antibacterial and antifungal activities. A study involving related compounds found significant antimicrobial effects against both Gram-positive and Gram-negative bacteria . This suggests that this compound could be explored for its potential as an antimicrobial agent.

Inhibition of Protein Kinases

The compound is structurally similar to known inhibitors of Bruton's tyrosine kinase (Btk), which is implicated in autoimmune diseases and certain cancers. The inhibition of Btk can lead to reduced B-cell activation and proliferation . This positions the compound as a candidate for further investigation in the treatment of autoimmune disorders.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the imidazo[1,2-a]pyridine core followed by functionalization at the benzamide position. Understanding the SAR is crucial for optimizing its biological activity and minimizing toxicity.

Structural Feature Impact on Activity
Methoxy groupsEnhance solubility and bioavailability
Imidazo coreEssential for kinase inhibition
Benzamide moietyInfluences binding affinity

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, a series of imidazo derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the imidazo structure significantly enhanced anticancer activity . This case highlights the importance of structural modifications in developing effective anticancer agents.

Case Study 2: Antimicrobial Screening

A comprehensive screening of various imidazo derivatives against common bacterial strains demonstrated that certain modifications led to increased potency against resistant strains. The findings suggest that similar approaches could be applied to this compound to enhance its antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The imidazopyridine core is known to interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, reduction of oxidative stress, and modulation of inflammatory responses. The exact molecular targets and pathways depend on the specific biological context and the substituents on the compound.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Biological Activity : Analogs like N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide exhibit anti-inflammatory activity, suggesting that the imidazopyridine-benzamide framework is pharmacologically versatile .

Crystallographic and Supramolecular Features

Crystal structures of analogs reveal critical insights:

  • Hydrogen Bonding : In N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide , N–H⋯N hydrogen bonds stabilize columnar structures .
  • Dihedral Angles : The fused imidazopyridine ring in TUQCEP () forms a 64.97° angle with the phenyl ring, influencing molecular planarity and packing .
  • Intermolecular Interactions: C–H⋯π and O–H⋯N bonds in (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol create layered supramolecular architectures .

The 2,3-dimethoxy groups in the target compound may alter these interactions by introducing steric bulk or additional hydrogen-bonding sites.

Biological Activity

2,3-Dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O3, with a molecular weight of approximately 337.39 g/mol. The structure features a benzamide moiety linked to an imidazo-pyridine derivative, which is crucial for its biological interactions.

Anticancer Properties

Research indicates that compounds related to imidazo[1,2-a]pyridine derivatives exhibit notable anticancer properties. For instance, studies have shown that such derivatives can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, compounds like 7-methyl-2-phenylimidazo[1,2-a]pyridine have demonstrated the ability to inhibit tumor growth in vitro and in vivo models through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have reported that these compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial DNA synthesis or function .

Neuroprotective Effects

Some research suggests that this compound may possess neuroprotective effects. Compounds in this class have been investigated for their ability to protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Kinases : Many imidazo[1,2-a]pyridine derivatives act as kinase inhibitors, which play crucial roles in cancer cell signaling pathways.
  • Apoptosis Induction : These compounds can trigger intrinsic apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its neuroprotective effects.

Case Studies

StudyFindings
Bhide et al., 1991Demonstrated the antimutagenic effects of related compounds against tobacco-specific nitrosamines in animal models .
Recent In Vitro StudiesShowed significant inhibition of cancer cell proliferation in various human cancer cell lines through apoptosis induction .
Antimicrobial EvaluationReported efficacy against multiple bacterial strains with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Q & A

Q. What are the established synthetic routes for 2,3-dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide?

The synthesis typically involves forming the imidazo[1,2-a]pyridine core via condensation of 2-aminopyridine derivatives with aldehydes or ketones, followed by amide bond formation using 2,3-dimethoxybenzoyl chloride under basic conditions (e.g., triethylamine or DIPEA). Key steps include optimizing reaction temperatures (80–120°C) and solvent choices (DMF, THF) to improve yields . Multi-step purification via column chromatography or recrystallization is often required to achieve >95% purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for confirming the imidazopyridine core and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical data if crystalline forms are obtainable . Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers determine the compound’s physicochemical properties for preclinical studies?

Key properties include:

  • LogP : Measured via reverse-phase HPLC or shake-flask methods to assess lipophilicity.
  • Solubility : Evaluated in buffers (pH 1.2–7.4) using UV-Vis spectroscopy.
  • pKa : Determined via potentiometric titration or capillary electrophoresis. These metrics guide formulation strategies and are critical for bioavailability predictions .

Q. What in vitro assays are recommended for initial biological screening?

Standard assays include:

  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
  • Membrane permeability : Caco-2 cell models to predict intestinal absorption. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1%) are mandatory .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity?

Rational modifications include:

  • Electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to improve target binding .
  • Heterocyclic replacements : Substituting the phenyl group with thiophene or pyrimidine to modulate pharmacokinetics . Structure-Activity Relationship (SAR) studies should prioritize substitutions at the 7-methyl and 2-phenyl positions, as these regions significantly impact bioactivity .

Q. How should researchers resolve contradictions in biological assay data?

Contradictions (e.g., high in vitro potency but low in vivo efficacy) require:

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Metabolic stability tests : Liver microsome assays to identify rapid degradation pathways.
  • Pharmacokinetic profiling : Assess plasma half-life and tissue distribution in rodent models .

Q. What computational strategies support the design of selective analogs?

  • Molecular docking : Use crystal structures of target proteins (e.g., COX-2 or kinases) to predict binding modes.
  • MD simulations : Analyze ligand-receptor dynamics over 100+ ns to identify stable interactions.
  • ADMET prediction : Tools like SwissADME or ADMETLab2.0 prioritize analogs with favorable toxicity profiles .

Q. What experimental designs are optimal for stability and degradation studies?

  • Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
  • HPLC-DAD/MS : Monitor degradation products and identify major impurities.
  • ICH guidelines : Follow Q1A(R2) for stability testing protocols .

Q. How does this compound compare to structural analogs in terms of activity?

A comparison table of analogs reveals trends:

Substituent PositionModificationBioactivity (IC₅₀)Reference
7-Methyl-CH₃ → -CF₃2.1 μM → 0.8 μM
2-PhenylPhenyl → Thienyl5.3 μM → 3.9 μM
Such data highlight the impact of lipophilicity and steric bulk on potency .

Q. What methodologies validate target engagement in complex biological systems?

  • Chemical proteomics : Use clickable probes to pull down target proteins from cell lysates.
  • Thermal shift assays : Monitor protein melting curves in the presence of the compound.
  • CRISPR-Cas9 knockout : Confirm activity loss in target-deficient cell lines .

Methodological Notes

  • Synthetic Optimization : Prioritize microwave-assisted synthesis to reduce reaction times .
  • Data Reproducibility : Use ≥3 biological replicates and report SEM/error bars in dose-response curves .
  • Ethical Compliance : Follow ARRIVE guidelines for preclinical animal studies .

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